molecular formula C8H4F6S B12526375 2,4-Bis(trifluoromethyl)benzene-1-thiol CAS No. 798569-90-1

2,4-Bis(trifluoromethyl)benzene-1-thiol

Cat. No.: B12526375
CAS No.: 798569-90-1
M. Wt: 246.17 g/mol
InChI Key: MJZJURYIHAUMBE-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzene-1-thiol is an organic compound characterized by the presence of two trifluoromethyl groups and a thiol group attached to a benzene ring. The trifluoromethyl groups significantly influence the compound’s chemical properties, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The thiol group can be introduced through nucleophilic substitution reactions involving thiolating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets through the thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall reactivity .

Comparison with Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 3,5-Bis(trifluoromethyl)benzenethiol
  • 4-(Trifluoromethyl)thiophenol

Comparison: 2,4-Bis(trifluoromethyl)benzene-1-thiol is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various applications .

Properties

CAS No.

798569-90-1

Molecular Formula

C8H4F6S

Molecular Weight

246.17 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)benzenethiol

InChI

InChI=1S/C8H4F6S/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H

InChI Key

MJZJURYIHAUMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S

Origin of Product

United States

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